molecular formula C12H13NO2 B134810 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol CAS No. 103788-65-4

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Cat. No. B134810
M. Wt: 203.24 g/mol
InChI Key: JYWHQBLLIBQGCU-UHFFFAOYSA-N
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Description

The compound "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol" is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The structure of this compound suggests that it may have interesting chemical properties and potential for various synthetic applications.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through several methods. One approach involves the use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles. This method includes nucleophilic ring-opening of oxazolone with different nucleophiles followed by a 5-endo cyclization in the presence of silver carbonate to yield the desired oxazole derivatives .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a 5-membered ring containing both nitrogen and oxygen atoms. This structure imparts certain electronic characteristics to the molecule, influencing its reactivity and interaction with other chemical species. The structure of related compounds has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and single crystal X-ray diffraction .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical transformations. For instance, 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones can be transformed into acetic acids by the Wilgerodt-Kindler method. Additionally, these compounds can react with isatin to yield quinolinecarboxylic acids or with amino-triazol-thiol to form triazolo-thiadiazole derivatives . These reactions demonstrate the versatility of oxazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of heteroatoms in the ring can affect the compound's boiling point, melting point, solubility, and stability. The electronic nature of the oxazole ring can also impact its reactivity towards electrophiles and nucleophiles. Detailed characterizations of similar compounds have been performed using 1H NMR, IR, HR-MS, and elemental analysis, providing insights into their physical and chemical behavior .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Insights : One study describes the synthesis and spectral analysis of related compounds, revealing their monoclinic crystal packing and molecular structures stabilized by intermolecular hydrogen bonding. Density Functional Theory (DFT) calculations were used for structural analysis, indicating potential applications in chemical research and materials science (Ahmed et al., 2016).

Chemical Properties and Applications

  • Exploring Chemical Reactivity and Potential Applications : Theoretical studies have focused on the electronic structure and photophysical properties of related compounds, providing insights into their potential use in applications like organic light-emitting diodes (OLEDs). These studies use techniques like Density Functional Theory (DFT) and time-dependent DFT to predict performance in various applications (Han et al., 2015).

Biomedical Research

  • Biomedical and Pharmacological Research : Some related compounds have been investigated for their antimicrobial, antioxidant, and anticancer properties. This includes studies on derivatives of the compound, highlighting its potential in the development of new pharmaceutical agents (Bhat et al., 2016).

Materials Science

  • Materials Science and Corrosion Inhibition : Research has also been conducted on the application of similar compounds in materials science, particularly as corrosion inhibitors. This includes studies on mild steel in corrosive environments, with findings relevant to industrial applications (Rahmani et al., 2018).

Safety And Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol” are not available, oxazole compounds are a subject of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHQBLLIBQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352394
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

CAS RN

103788-65-4
Record name 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=103788-65-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
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Record name 103788-65-4
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Synthesis routes and methods I

Procedure details

A solution of methyl 5-methyl-2-phenyl-4-oxazoleacetate (54 g) in dry ethyl ether (150 ml) was added dropwise to a stirred, ice-cooled suspension of lithium aluminum hydride (8.8 g) in dry ethyl ether (700 ml) during 1.5 hours. Ethyl acetate (20 ml) was added dropwise thereto with ice-cooling and then water (50 ml) was added cautiously thereto. The resulting white precipitate was filtered off and the filtrate was concentrated to give 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol as crystals (45.8 g, 96.2%). Recrystallization from ethyl acetate-hexane gave colorless rods, m.p. 73°-74° C.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
700 mL
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solvent
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20 mL
Type
reactant
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Quantity
50 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

Methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate (compound [5]; 170 g) obtained in Example 2 was dissolved in tetrahydrofuran (935 mL) and sodium borohydride (27.81 g) was added at room temperature. This suspension was heated to 60° C. and stirred, and methyl alcohol (57.9 mL) was added dropwise over 1 hr. After dropwise addition, the reaction mixture was cooled to room temperature and water (35 mL) was added dropwise. The mixture was stirred at room temperature for 1 hr and filtered to remove solid components. The solid components were washed with tetrahydrofuran and the washing was combined with the previous filtrate, which was followed by concentration under reduced pressure. Ethyl acetate (1 L) was added to the residue and after dissolution, water (1 L) was added for partitioning. The aqueous layer was again extracted with ethyl acetate (0.5 L), and the organic layers were combined and washed successively with saturated sodium hydrogencarbonate solution (1 L) and saturated brine (1 L) and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure to give crude crystals (compound [6]; 149 g). The crystals were recrystallized from a mixed solvent of n-hexane (1 L) and ethyl acetate (0.2 L) to give the title compound (compound [6]; 134 g, yield 89.7%).
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.81 g
Type
reactant
Reaction Step Two
Quantity
57.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
935 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 750-ml 4-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet, cooled with a CO2/acetone bath, was charged with a solution of 49.15 g of crude methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate (ca. 0.16 mol) and 90 ml of toluene and stirred. 400 ml of diisobutyl aluminiumhydride 1.2 M in toluene were added under argon at ca. −20 to −25° C. during 60 min. After additional 15 min a solution of 191 g of citric acid monohydrate in 400 ml of deionized water was added with cooling during 30 min, so that the temperature did not exceed 5-10° C. The aqueous phase of the clear biphasic mixture was extracted with 200 ml of toluene. The combined organic phases were washed twice with 40 ml, a total of 80 ml of deionized water, twice with 40 ml, a total of 80 ml of brine and dried (Na2SO4). Rotary evaporation (50° C., 8 mbar, 1 h) afforded 38.5 g of crude 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol (theor. amount 32.4 g) which was used in the next step without further purification.
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
191 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-acetic acid methyl ester (2.3 g, 10 mmol) was dissolved in 16 mL of Et2O, and then added dropwise at 0° C. to a suspension of LiAlH4 (0.38 g, 10 mmol) in Et2O (4 mL). The solution was stirred at room temperature overnight, to which 0.4 mL H2O, 0.4 mL of 15% NaOH solution, and 1.2 mL of H2O, and a spoon of anhydrous MgSO4 were carefully added in turn. The mixture was filtered, and the filtrate was concentrated to give 1.6 g of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-ethanol as a jasmine solid with a yield of 80%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The title compound is prepared using essentially the same procedure used in Example 11 except using methyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate (example 32) in place of t-butyl (3-([2-methoxyethoxy]-methoxy)-phenoxy])-acetate. MS (ESI) 204 (M+H)+.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Citations

For This Compound
1
Citations
M Pal, K Parasuraman, KR Yeleswarapu - Organic letters, 2003 - ACS Publications
A copper-free palladium-mediated cleavage of O/N-propargyl bonds in aqueous media has been investigated, affording a mild and convenient method for the deprotection of phenols …
Number of citations: 138 pubs.acs.org

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